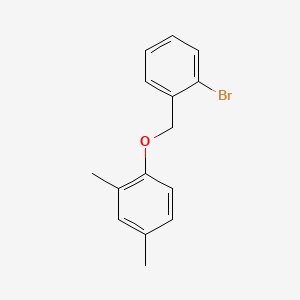

2-Bromobenzyl-(2,4-dimethylphenyl)ether

Description

2-Bromobenzyl-(2,4-dimethylphenyl)ether is a brominated aromatic ether with the molecular formula C₁₅H₁₅BrO and a molecular weight of 291.18 g/mol. It consists of a benzyl group substituted with a bromine atom at the ortho (2-) position and a phenyl ring substituted with methyl groups at the 2- and 4-positions, linked via an ether bond.

Properties

IUPAC Name |

1-[(2-bromophenyl)methoxy]-2,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-11-7-8-15(12(2)9-11)17-10-13-5-3-4-6-14(13)16/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAGKRCPNMUHQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=CC=CC=C2Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Bromobenzyl-(2,4-dimethylphenyl)ether is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Profile

- Chemical Formula : C15H15BrO

- Molecular Weight : 293.19 g/mol

- CAS Number : 60644619

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disrupting bacterial cell membrane integrity, leading to cell lysis.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Disruption of membrane integrity |

| Escherichia coli | 64 µg/mL | Cell lysis |

Anticancer Activity

The anticancer potential of this compound has been investigated through various cytotoxicity assays. Notably, studies have demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 2: Cytotoxicity Assay Results

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 7.81 | Induction of apoptosis |

| HeLa | 10.5 | Inhibition of cell proliferation |

The morphological changes observed in treated cells, such as nuclear condensation and fragmentation, further support the induction of apoptosis as a mechanism of action.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may bind to active sites on enzymes involved in critical metabolic pathways, thereby inhibiting their activity.

- Receptor Modulation : It can interact with cellular receptors influencing signal transduction pathways crucial for cell survival and proliferation.

- Induction of Oxidative Stress : The presence of the bromine atom may enhance oxidative stress within cells, leading to mitochondrial dysfunction and subsequent apoptosis.

Case Studies

A study conducted on halogen-substituted compounds revealed promising results regarding their potential as anticancer agents. The research highlighted that compounds with halogen substitutions generally exhibited enhanced biological activities compared to their non-halogenated counterparts .

Another investigation focused on the structure-activity relationship (SAR) of similar compounds indicated that modifications at specific positions on the aromatic rings could significantly influence their biological efficacy . This suggests that further optimization of this compound could yield even more potent derivatives for therapeutic use.

Comparison with Similar Compounds

Below is a detailed comparison of 2-Bromobenzyl-(2,4-dimethylphenyl)ether with structurally related brominated ethers, focusing on molecular properties, substituent effects, and applications.

Structural Isomers and Positional Variants

(i) 4-Bromobenzyl-(2,4-dimethylphenyl)ether

- Molecular Formula : C₁₅H₁₅BrO (identical to the target compound).

- Substituents : Bromine at the para (4-) position on the benzyl group; methyl groups at 2- and 4-positions on the phenyl ring.

- Key Differences: The para-bromine substitution reduces steric hindrance compared to the ortho-bromine in the target compound. This may enhance solubility in non-polar solvents and alter reactivity in electrophilic substitution reactions .

(ii) 2-Bromobenzyl-(3,4-dimethylphenyl)ether

- Molecular Formula : C₁₅H₁₅BrO.

- Substituents : Methyl groups at 3- and 4-positions on the phenyl ring.

- This variant may exhibit lower thermal stability compared to the 2,4-dimethyl-substituted compound .

Functional Group Variants

(i) 2-Bromobenzyl-(4-isopropylphenyl)ether

- Molecular Formula : C₁₆H₁₇BrO.

- Substituents : An isopropyl group replaces the methyl groups at the 4-position.

- Key Differences : The bulky isopropyl group increases hydrophobicity (logP ~6.2 vs. ~5.8 for the target compound) and may enhance UV stability, making it suitable for polymer additives or surfactants .

(ii) 2-Bromoethyl 3,4-dimethylphenyl ether

- Molecular Formula : C₁₀H₁₃BrO.

- Substituents : A bromoethyl chain instead of a bromobenzyl group.

- Key Differences : The shorter alkyl chain reduces molecular weight (229.11 g/mol) and boiling point (~250°C vs. ~350°C for the target compound). This compound is more volatile and may serve as a reactive intermediate in alkylation reactions .

Brominated Diphenyl Ethers (BDEs)

(i) 2-Bromodiphenyl ether (BDE-1)

- Molecular Formula : C₁₂H₉BrO.

- Structure : A single bromine atom at the 2-position on one phenyl ring.

(ii) 4-Bromodiphenyl ether (BDE-3)

- Molecular Formula : C₁₂H₉BrO.

- Structure : Bromine at the 4-position.

- Key Differences : The para-bromine substitution leads to higher symmetry and melting point (64–65°C vs. ~60°C for BDE-1). BDE-3 is used in flame retardants, whereas the target compound’s applications remain exploratory .

Comparison Table

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR confirm substituent positions and ether linkage. Aromatic protons from the bromobenzyl group appear downfield (~7.2–7.8 ppm), while methyl groups in the 2,4-dimethylphenyl moiety resonate at ~2.3 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]+: ~319.03 Da) and isotopic patterns for bromine .

- IR Spectroscopy : C-O-C stretching (~1200–1250 cm) confirms ether bond formation .

How can crystallographic methods resolve ambiguities in the molecular structure of this compound?

Advanced Research Focus

Single-crystal X-ray diffraction (SCXRD) provides definitive structural data. Key steps:

- Crystallization : Use slow evaporation in dichloromethane/hexane mixtures.

- Data collection : Employ SHELXL for refinement, leveraging its robustness for small-molecule structures .

- ORTEP visualization : Generate thermal ellipsoid plots to assess bond angles and torsional strain .

Discrepancies between spectroscopic and crystallographic data (e.g., unexpected dihedral angles) require cross-validation via DFT calculations .

What analytical methods are suitable for studying the environmental persistence of this compound?

Q. Advanced Research Focus

- HPLC-UV/Vis : Quantify degradation products in aqueous matrices (LOD: ~0.1 µg/mL) .

- GC-ECD : Detect brominated byproducts with high sensitivity in soil/sediment samples .

- QSPR modeling : Predict half-life in air/water using Abraham solvation parameters .

Contradictions in degradation rates (e.g., lab vs. field data) may arise from microbial diversity or photolysis variability, necessitating mesocosm studies .

How should researchers address conflicting data between spectroscopic and computational models for this compound?

Q. Advanced Research Focus

- Validate computational inputs : Ensure DFT geometries match experimental constraints (e.g., NMR coupling constants) .

- Re-examine sample purity : Trace solvents or isomers (e.g., 4-bromo vs. 3-bromo derivatives) can skew results .

- Multi-method triangulation : Combine SCXRD, NOESY, and IR to resolve ambiguities in substituent orientation .

What role does the 2,4-dimethylphenyl group play in modulating the compound’s reactivity?

Q. Intermediate Research Focus

- Steric effects : The methyl groups hinder nucleophilic attack at the ether oxygen, increasing stability under acidic conditions .

- Electronic effects : Electron-donating methyl substituents enhance the phenol’s nucleophilicity during synthesis .

- Solubility : Hydrophobicity from methyl groups reduces aqueous solubility, impacting bioavailability studies .

How can researchers assess the biological activity of this compound?

Q. Advanced Research Focus

- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC values) or enzyme inhibition (e.g., acetylcholinesterase) .

- Molecular docking : Model interactions with target proteins (e.g., CYP450 isoforms) using AutoDock Vina .

- Toxicity profiling : Use zebrafish embryos to evaluate developmental effects at varying concentrations (LC50 determination) .

What strategies mitigate challenges in scaling up synthesis for research-grade quantities?

Q. Intermediate Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.